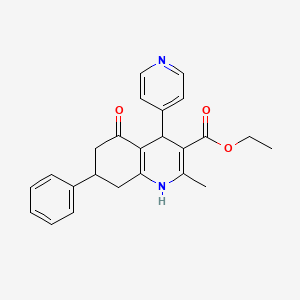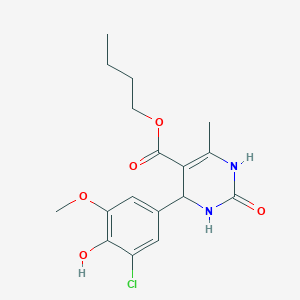![molecular formula C23H17N3O2 B5202702 phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate, also known as PQBM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities. PQBM has been found to exhibit promising properties in the areas of medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes such as DNA replication and cell division. phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has also been found to induce the production of reactive oxygen species, which are molecules that can cause cellular damage. In terms of physiological effects, phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has been found to exhibit cytotoxicity against various cancer cell lines and antimicrobial activity against bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate is its diverse biological activities, which make it a potential candidate for the development of new drugs and materials. However, one of the limitations of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate is not well understood, which can make it challenging to design experiments that target specific cellular processes.
Zukünftige Richtungen
There are several future directions for the research on phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate. One potential direction is the development of new drugs that are based on the structure of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate. Another direction is the synthesis of new organic semiconductors that are based on the building blocks of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate. Additionally, the mechanism of action of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate could be further studied to gain a better understanding of its biological activities. Finally, the solubility of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate could be improved to make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate involves the condensation of 2-aminobenzimidazole and 2-quinolinecarboxaldehyde in the presence of phenylacetyl chloride. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained in the form of a white solid after recrystallization. The structure of phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate is confirmed using various spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
Phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has been found to exhibit promising anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In the field of materials science, phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate has been used as a building block for the synthesis of novel organic semiconductors. These materials have been found to exhibit excellent electrical properties, making them potential candidates for use in organic electronic devices such as solar cells and field-effect transistors.
Eigenschaften
IUPAC Name |
phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O.H2O/c27-22(16-7-2-1-3-8-16)17-11-12-19-21(14-17)26-23(25-19)20-13-10-15-6-4-5-9-18(15)24-20;/h1-14H,(H,25,26);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGOWRWVSPTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=NC5=CC=CC=C5C=C4.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5362453 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)




![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)
